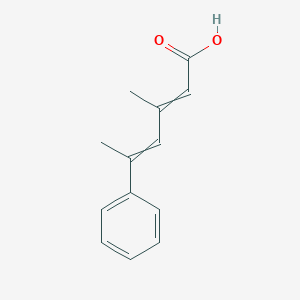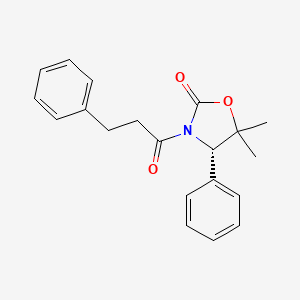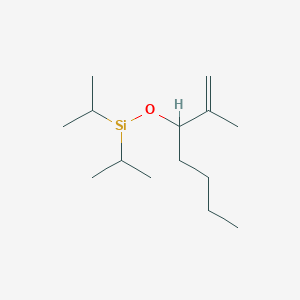![molecular formula C12H21NO3 B12552151 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- CAS No. 183443-23-4](/img/structure/B12552151.png)
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- is a synthetic organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a propenamide group attached to a butyl chain, which is further substituted with a 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- typically involves a multi-step process. One common method includes the reaction of propenamide with a suitable butyl derivative, followed by the introduction of the 2,2-dimethyl-1,3-dioxolan-4-yl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
相似化合物的比较
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry and as a monomer in the production of polyacrylamides.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Utilized in similar applications but with different structural features and properties.
Uniqueness
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- stands out due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
183443-23-4 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO3/c1-4-11(14)13-8-6-5-7-10-9-15-12(2,3)16-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
InChI 键 |
YTDMDAXDZHZZNV-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CCCCNC(=O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



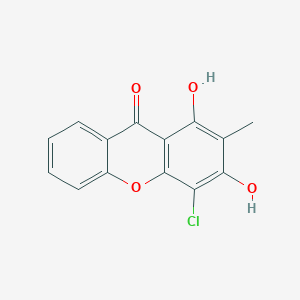
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
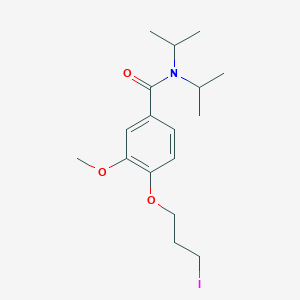
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
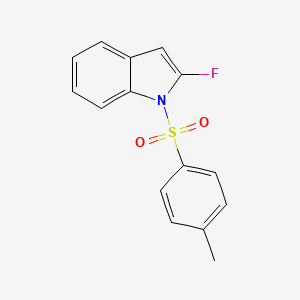
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
